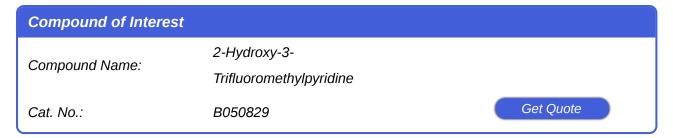


Synthesis and Characterization of 2-Hydroxy-3-Trifluoromethylpyridine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Hydroxy-3-Trifluoromethylpyridine**, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details experimental protocols, physical and chemical properties, and spectroscopic data to support research and development activities.

Compound Overview

2-Hydroxy-3-Trifluoromethylpyridine, also known as 3-(Trifluoromethyl)-2-pyridone, is a trifluoromethyl-substituted 2-hydroxypyridine derivative.[1] Its unique electronic properties, imparted by the electron-withdrawing trifluoromethyl group, make it a valuable building block in organic synthesis.[1][2] It serves as a crucial intermediate for the synthesis of ligands, bioactive molecules, and various heterocyclic compounds.[1][3] The compound exists in tautomeric equilibrium between the pyridinol and pyridone forms.

Table 1: Physicochemical Properties of 2-Hydroxy-3-Trifluoromethylpyridine



Property	Value	Reference
CAS Number	22245-83-6	[4]
Molecular Formula	C6H4F3NO	[4][5]
Molecular Weight	163.10 g/mol	[4][5]
Appearance	Off-white to white crystalline powder/solid	[1][4]
Melting Point	148-153 °C	[4][5]
Boiling Point	254.4 ± 35.0 °C at 760 mmHg	[4]
Density	1.4 ± 0.1 g/cm ³	[4]
Flash Point	107.7 ± 25.9 °C	[4]

Synthesis Protocols

Several synthetic routes to **2-Hydroxy-3-Trifluoromethylpyridine** have been reported. The following section details a common laboratory-scale procedure starting from 2-hydroxypyridine.

Trifluoromethylation of 2-Hydroxypyridine

This method involves the direct trifluoromethylation of 2-hydroxypyridine using a trifluoromethyl source.

Experimental Protocol:

- To a dry two-necked flask under an argon atmosphere, add 2-hydroxypyridine (0.19 g, 2.0 mmol) and ferrocene (0.11 g, 0.6 mmol).[1]
- Sequentially add dimethyl sulfoxide (DMSO, 8.0 mL), a 3.0 mol/L solution of trifluoromethyl iodide in DMSO (2.0 mL), and a 30% aqueous hydrogen peroxide solution (0.4 mL).[1]
- Stir the reaction mixture at 40-50 °C for 20 minutes.[1]
- After the reaction is complete, cool the mixture to room temperature.



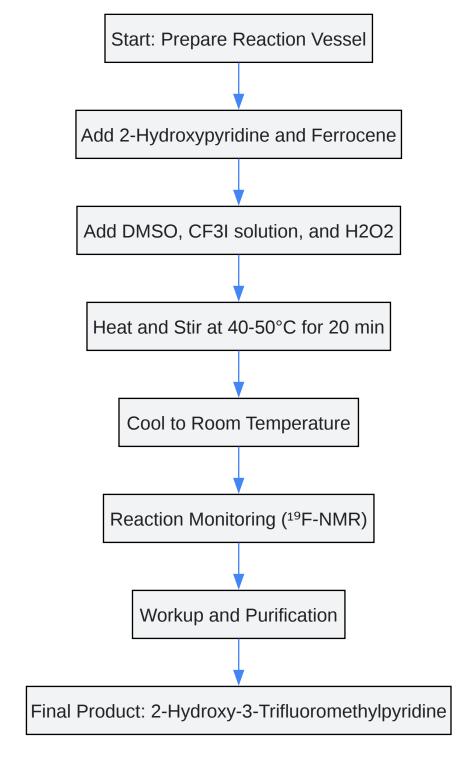




- The formation of **2-hydroxy-3-trifluoromethylpyridine** can be confirmed by ¹⁹F-NMR analysis.[1]
- The product can be isolated and purified through standard workup procedures to yield a white solid.[1]

Logical Workflow for the Synthesis of 2-Hydroxy-3-Trifluoromethylpyridine





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Caption: A flowchart illustrating the key steps in the synthesis of **2-Hydroxy-3-Trifluoromethylpyridine**.

Hydrolysis of 2-Chloro-3-Trifluoromethylpyridine

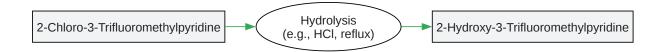


Another common approach is the hydrolysis of a halogenated precursor, such as 2-chloro-3-trifluoromethylpyridine.

Conceptual Pathway:

This synthesis involves the conversion of 2-chloro-3-trifluoromethylpyridine to the desired 2-hydroxy derivative, often through hydrolysis under acidic or basic conditions.[6][7] The general transformation is as follows:

Synthesis Pathway from 2-Chloro-3-Trifluoromethylpyridine



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Caption: Reaction scheme for the synthesis via hydrolysis.

Spectroscopic Characterization

The structural confirmation of **2-Hydroxy-3-Trifluoromethylpyridine** is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for 2-Hydroxy-3-Trifluoromethylpyridine



Technique	Data	Reference
¹H-NMR (CDCl₃)	δ 13.25 (brs, 1H), 7.88 (d, J = 6.9 Hz, 1H), 7.65 (d, J = 5.6 Hz, 1H), 6.34 (dd, J = 6.9, 5.5 Hz, 1H)	[1]
¹³ C-NMR (CDCl ₃)	δ 161, 140.7 (q, JCF = 4.9 Hz), 139.2, 122.7 (q, JCF = 271.3 Hz), 120.4 (q, JCF = 31.4 Hz), 105.6	[1]
¹⁹ F-NMR (CDCl ₃)	δ -66	[1]
Mass Spec. (m/z)	163 [M]+	[1]

Applications in Research and Development

2-Hydroxy-3-Trifluoromethylpyridine is a versatile intermediate with significant applications in:

- Drug Discovery: It is a reactant in the synthesis of various bioactive compounds, including Pyrido[2,3-b]pyrazine, which acts as a TRPV1 antagonist.[1]
- Catalysis: The pyridone moiety can bind to transition metals, forming stable intermediates.
 This makes it a useful ligand in catalytic reactions, such as directed C-H activation, where the trifluoromethyl group can help tune metal-binding affinity and improve regioselectivity.[1]
 [2]
- Agrochemicals: Trifluoromethylpyridine derivatives are key structural motifs in a range of herbicides and insecticides.[8][9]

Safety Information

2-Hydroxy-3-Trifluoromethylpyridine is classified as an irritant.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).



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